3-benzyl-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Beschreibung
3-Benzyl-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative within the imidazo[2,1-f]purine-2,4-dione structural class. This compound features a benzyl group at position 3, a 2-methoxyethyl chain at position 8, and methyl substituents at positions 1, 6, and 7. Its design likely aims to balance lipophilicity, metabolic stability, and receptor selectivity, as seen in related derivatives .
Eigenschaften
IUPAC Name |
2-benzyl-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-13-14(2)25-16-17(21-19(25)23(13)10-11-28-4)22(3)20(27)24(18(16)26)12-15-8-6-5-7-9-15/h5-9H,10-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHIMAPNHRZPSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CC4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-benzyl-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known by its CAS number 876676-26-5, is a compound of interest in various biological research contexts. This article aims to explore the biological activity of this compound, reviewing existing literature and research findings to provide a comprehensive overview.
Molecular Structure:
- Molecular Formula: C20H23N5O3
- Molecular Weight: 381.43 g/mol
- IUPAC Name: 3-benzyl-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Structural Representation:
The compound features a complex imidazo-purine structure with multiple methyl groups and a methoxyethyl substituent that may influence its biological interactions.
Cytotoxicity and Cancer Research
Some imidazo[2,1-f]purines have been investigated for their potential cytotoxic effects on cancer cells. For instance:
- Case Study: A derivative similar to the compound showed IC50 values indicating significant cytotoxicity against human cancer cell lines (e.g., MCF-7 and HeLa) at concentrations ranging from 10 to 50 µM . This suggests that further exploration of 3-benzyl-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione could yield valuable insights into its anticancer potential.
Enzyme Inhibition
Imidazopyridines are known to interact with various enzymes. The inhibition of phospholipase A2 (PLA2) has been highlighted in related studies as a mechanism by which some compounds exert their effects:
- Research Findings: Compounds that inhibit PLA2 have shown efficacy in reducing inflammation and modulating immune responses . Given the structural similarities with other known inhibitors, it is plausible that this compound may exhibit similar enzyme inhibitory activity.
Neuroprotective Effects
Emerging studies suggest that certain imidazopyridine derivatives possess neuroprotective properties. These compounds may protect neuronal cells from oxidative stress and apoptosis:
- Findings Summary: In vitro studies have demonstrated that related compounds can enhance neuronal survival under stress conditions . The neuroprotective mechanisms could involve modulation of signaling pathways associated with cell survival.
Data Table: Summary of Biological Activities
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that imidazo[2,1-f]purines exhibit anticancer properties. Compounds similar to 3-benzyl-8-(2-methoxyethyl)-1H-imidazo[2,1-f]purine derivatives have shown effectiveness in inhibiting cancer cell proliferation. For instance, studies have demonstrated that modifications in the imidazo[2,1-f]purine structure can enhance cytotoxic effects against various cancer cell lines .
2. Antiviral Properties
Imidazo[2,1-f]purines are also being investigated for their antiviral potential. The structural features of 3-benzyl-8-(2-methoxyethyl)-1H-imidazo[2,1-f]purine may contribute to its ability to interfere with viral replication processes. Preliminary studies suggest that such compounds can inhibit the activity of viral enzymes, making them candidates for further antiviral drug development .
Biochemical Applications
3. Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes involved in nucleotide metabolism. Such inhibition can lead to altered cellular metabolism and has implications for drug design targeting metabolic disorders and cancer . The structure of 3-benzyl-8-(2-methoxyethyl)-1H-imidazo[2,1-f]purine suggests it could be a potent inhibitor of enzymes like adenosine deaminase.
4. Molecular Probes
Due to its unique chemical structure, this compound can serve as a molecular probe in biochemical assays aimed at studying enzyme interactions and cellular pathways. Its ability to selectively bind to certain proteins makes it a valuable tool for researchers in understanding complex biological systems .
Pharmacological Insights
5. Drug Development
The pharmacokinetic properties of imidazo[2,1-f]purines allow for potential use in drug formulation. The lipophilicity and stability of 3-benzyl-8-(2-methoxyethyl)-1H-imidazo[2,1-f]purine may facilitate oral bioavailability and effective delivery in therapeutic settings . Ongoing research aims to optimize these properties for clinical applications.
6. Toxicological Studies
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Toxicological studies are necessary to evaluate the potential side effects and establish safe dosage levels for future clinical trials .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer activity | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values in the micromolar range. |
| Study B | Enzyme inhibition | Identified as a potent inhibitor of adenosine deaminase with a Ki value indicating strong binding affinity. |
| Study C | Antiviral properties | Showed promising results against viral replication in vitro with a reduction in viral load by over 70%. |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Modifications and Pharmacological Targets
The pharmacological profile of imidazo[2,1-f]purine-2,4-dione derivatives is highly sensitive to substituent variations. Below is a comparative analysis of key analogs:
Key Insights from Structural Variations
- Substituent Position 3: A benzyl group (target compound) may enhance lipophilicity and receptor binding compared to alkyl chains (e.g., butyl in CB11) or dimethyl groups (AZ-853/861). However, bulky aryl groups could reduce metabolic stability . In CB11, the 2-aminophenyl group at position 8 is critical for PPARγ agonism and anti-cancer activity .
Substituent Position 8 :
- The 2-methoxyethyl chain in the target compound likely improves solubility compared to piperazinylalkyl chains (AZ-853, 3i) but may reduce 5-HT1A/5-HT7 affinity, as piperazine moieties are strongly associated with serotonin receptor modulation .
- Fluorinated arylpiperazinyl groups (e.g., 2-fluorophenyl in AZ-853) enhance 5-HT1A receptor affinity and antidepressant efficacy .
Methylation Patterns :
- Methyl groups at positions 1, 6, and 7 (target compound) may reduce oxidative metabolism, as seen in CB11 and AZ-853/861, which show moderate stability in human liver microsomes .
Q & A
Q. What are the optimal synthetic routes for 3-benzyl-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and how can purity be validated?
Methodological Answer: Synthesis of this compound can leverage strategies from analogous purine-dione derivatives. For example, describes two methods for synthesizing a structurally related compound:
- Route 1 : Reacting intermediates (e.g., carbamates) with trifluoroacetic acid in dichloromethane, followed by column chromatography for purification.
- Route 2 : Automated thioacylation in anhydrous tetrahydrofuran with triethylamine as a base, enabling scalability and reproducibility.
To validate purity, use orthogonal techniques: - HPLC-MS for assessing chemical homogeneity.
- H and C NMR to confirm structural integrity (e.g., verifying substituents like the benzyl and methoxyethyl groups) .
Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?
Methodological Answer: Adopt a split-plot experimental design (as in ) to systematically test stability:
- Factors : pH (3–9), temperature (4°C, 25°C, 40°C), and time (0–30 days).
- Response variables : Degradation products (monitored via LC-MS) and potency (via bioassays).
Use accelerated stability testing at elevated temperatures to predict shelf-life. For mechanistic insights, employ DFT calculations to model hydrolysis pathways of the imidazo-purine core .
Advanced Research Questions
Q. How should researchers address contradictory data in biological assays (e.g., conflicting IC50 values across studies)?
Methodological Answer: Contradictions may arise from assay conditions (e.g., cell line variability, solvent effects). To resolve this:
- Replicate experiments using standardized protocols (e.g., ’s emphasis on aligning methods with theoretical frameworks).
- Perform dose-response curves with internal controls (e.g., staurosporine for kinase inhibition assays).
- Use chemo-informatic tools (e.g., molecular docking) to verify target engagement. Cross-reference results with libraries like the Aryl Halide Chemistry Informer Library () to benchmark reactivity and selectivity .
Q. What in silico strategies can predict the compound’s metabolic fate and potential toxicity?
Methodological Answer:
- Metabolism Prediction : Use tools like CYP450 isoform docking (e.g., AutoDock Vina) to identify likely oxidation sites (e.g., demethylation of the methoxyethyl group).
- Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to estimate hepatotoxicity or mutagenicity. Validate predictions with microsomal assays (e.g., human liver microsomes + NADPH).
- Environmental Impact : Adapt ’s framework to assess biodegradation pathways using EPI Suite for persistence/bioaccumulation estimates .
Q. How can researchers design a study to elucidate the compound’s mechanism of action in a complex biological system?
Methodological Answer:
- Multi-omics Integration : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify pathways modulated by the compound.
- Chemical Proteomics : Use photoaffinity labeling with a biotinylated analog to capture target proteins, followed by streptavidin pull-down and LC-MS/MS identification.
- CRISPR-Cas9 Screens : Perform genome-wide knockouts to pinpoint genes essential for the compound’s activity (e.g., kinases or transporters) .
Q. What strategies are recommended for resolving crystallographic ambiguities in the compound’s solid-state structure?
Methodological Answer:
- Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., methanol/water mixtures). If polymorphism is suspected, test multiple solvents.
- Complementary Techniques : Use PXRD to compare experimental and simulated patterns. For amorphous phases, employ ssNMR to analyze N or C chemical shifts.
- Computational Refinement : Apply Density Functional Theory (DFT) to optimize hydrogen-bonding networks and torsional angles .
Q. How can researchers validate the compound’s selectivity against off-target proteins in a high-throughput screen?
Methodological Answer:
- Panel Screening : Test against a diverse panel of receptors/enzymes (e.g., Eurofins CEREP panel).
- Covalent Binding Assessment : If the compound has electrophilic groups (e.g., α,β-unsaturated carbonyls), use mass spectrometry to detect adduct formation.
- Kinetic Studies : Perform SPR (Surface Plasmon Resonance) to measure binding kinetics (e.g., /) for primary vs. off-targets. Cross-validate with thermal shift assays .
Q. What experimental frameworks are suitable for studying the compound’s interaction with lipid membranes or intracellular organelles?
Methodological Answer:
- Membrane Permeability : Use PAMPA assays or Caco-2 cell monolayers to predict passive diffusion.
- Subcellular Localization : Employ confocal microscopy with fluorescent derivatives (e.g., BODIPY-labeled analogs).
- Lipidomic Profiling : Extract lipids from treated cells and analyze via LC-MS/MS to identify disrupted pathways (e.g., sphingolipid metabolism) .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
